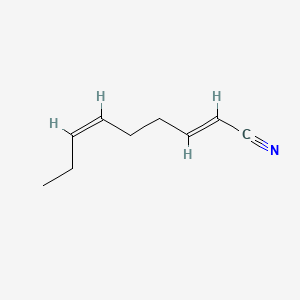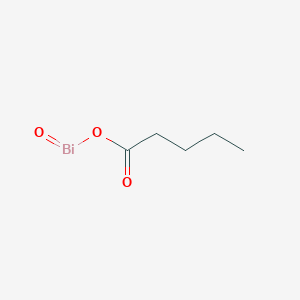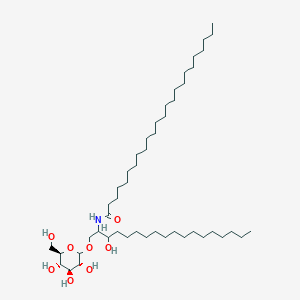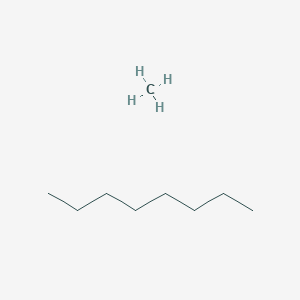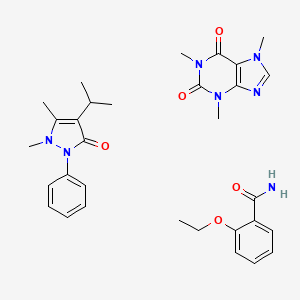
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one; 2-ethoxybenzamide; 1,3,7-trimethylpurine-2,6-dione” is a combination of three distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one:
2-ethoxybenzamide:
1,3,7-trimethylpurine-2,6-dione:
Méthodes De Préparation
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
The synthesis of 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one involves the reaction of 4-isopropylantipyrine with various reagents under controlled conditions. Industrial production typically involves the use of high-pressure reactors and catalysts to optimize yield and purity .
2-ethoxybenzamide
2-ethoxybenzamide is synthesized by reacting salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction mixture is kept cold and frequently shaken to precipitate the product, which is then dried .
1,3,7-trimethylpurine-2,6-dione
Caffeine is naturally extracted from coffee beans, tea leaves, and other plant sources. Industrially, it can also be synthesized from dimethylurea and malonic acid through a series of chemical reactions involving methylation and cyclization .
Analyse Des Réactions Chimiques
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
This compound undergoes various chemical reactions, including:
Oxidation: Forms corresponding oxides.
Reduction: Converts to alcohols or amines.
Substitution: Reacts with halogens to form halogenated derivatives.
2-ethoxybenzamide
2-ethoxybenzamide reacts with:
Azo and diazo compounds: Generates toxic gases.
Strong reducing agents: Forms flammable gases.
1,3,7-trimethylpurine-2,6-dione
Caffeine undergoes:
Oxidation: Forms theobromine and other methylxanthines.
Hydrolysis: Breaks down into dimethylxanthine and other derivatives.
Applications De Recherche Scientifique
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .
2-ethoxybenzamide
Applied in the treatment of mild to moderate pain, including musculoskeletal and joint disorders .
1,3,7-trimethylpurine-2,6-dione
Widely researched for its effects on cognitive function, fatigue reduction, and its role as a central nervous system stimulant .
Mécanisme D'action
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Acts by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain .
2-ethoxybenzamide
Works similarly by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .
1,3,7-trimethylpurine-2,6-dione
Blocks adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine .
Comparaison Avec Des Composés Similaires
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Similar compounds include phenazone and metamizole, but 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is unique due to its isopropyl group, which enhances its analgesic properties .
2-ethoxybenzamide
Comparable to acetaminophen and ibuprofen, but 2-ethoxybenzamide is preferred for its lower gastrointestinal side effects .
1,3,7-trimethylpurine-2,6-dione
Similar to theobromine and theophylline, but caffeine is more potent as a central nervous system stimulant .
Propriétés
Numéro CAS |
82464-70-8 |
|---|---|
Formule moléculaire |
C31H39N7O5 |
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H18N2O.C9H11NO2.C8H10N4O2/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-2-12-8-6-4-3-5-7(8)9(10)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-10H,1-4H3;3-6H,2H2,1H3,(H2,10,11);4H,1-3H3 |
Clé InChI |
DVULLFCASSYCQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
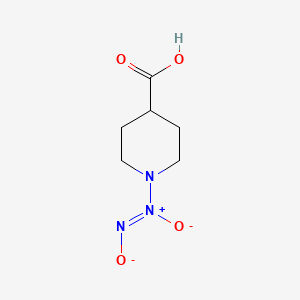
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
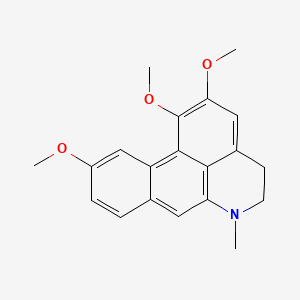

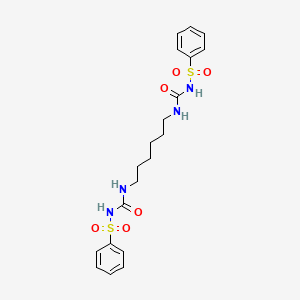
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


